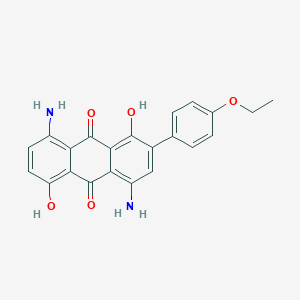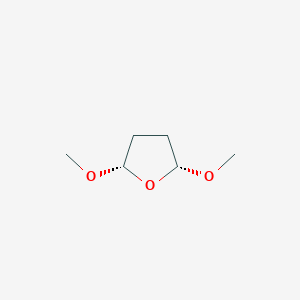
Germanium arsenide (GeAs)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Germanium arsenide (GeAs) is a compound of germanium and arsenic, with the chemical formula GeAs. It is a semiconductor material that has been extensively studied for its potential applications in electronics and optoelectronics. GeAs has unique properties that make it an attractive material for use in various scientific research applications.
Mecanismo De Acción
The mechanism of action of Germanium arsenide (GeAs) is not fully understood. However, it is believed that Germanium arsenide (GeAs) acts as a semiconductor material, which means that it can conduct electricity under certain conditions. Germanium arsenide (GeAs) has a unique crystal structure that allows it to exhibit interesting electronic and optical properties.
Efectos Bioquímicos Y Fisiológicos
Germanium arsenide (GeAs) has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that Germanium arsenide (GeAs) nanoparticles can induce oxidative stress and DNA damage in cells. Further research is needed to fully understand the potential health effects of Germanium arsenide (GeAs).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Germanium arsenide (GeAs) has several advantages for use in lab experiments. It is a semiconductor material with unique electronic and optical properties, making it an attractive material for use in electronic and optoelectronic devices. Germanium arsenide (GeAs) is also relatively easy to synthesize using CVD, MBE, or MOCVD methods. However, Germanium arsenide (GeAs) has some limitations, including its toxicity and potential health effects.
Direcciones Futuras
There are several future directions for research on Germanium arsenide (GeAs). One area of research is the development of new synthesis methods that can produce high-quality Germanium arsenide (GeAs) with fewer impurities. Another area of research is the study of the electronic and optical properties of Germanium arsenide (GeAs), particularly its potential applications in spintronics. Additionally, more research is needed to fully understand the potential health effects of Germanium arsenide (GeAs) and its nanoparticles.
Métodos De Síntesis
Germanium arsenide (GeAs) can be synthesized through various methods, including chemical vapor deposition (CVD), molecular beam epitaxy (MBE), and metal-organic chemical vapor deposition (MOCVD). CVD is the most commonly used method for the synthesis of Germanium arsenide (GeAs). In this method, germanium and arsenic precursors are introduced into a reaction chamber where they react to form Germanium arsenide (GeAs).
Aplicaciones Científicas De Investigación
Germanium arsenide (GeAs) has been widely used in scientific research applications, including electronic and optoelectronic devices, photovoltaic cells, and thermoelectric materials. It has also been used in the fabrication of high-speed transistors, infrared detectors, and solar cells. Germanium arsenide (GeAs) has shown promising results in the field of spintronics, which involves the manipulation of the spin of electrons for information processing.
Propiedades
Número CAS |
12271-72-6 |
|---|---|
Nombre del producto |
Germanium arsenide (GeAs) |
Fórmula molecular |
AsGe |
Peso molecular |
147.55 g/mol |
Nombre IUPAC |
arsanylidynegermanium |
InChI |
InChI=1S/AsGe/c1-2 |
Clave InChI |
OEOKQRBZALRLDT-UHFFFAOYSA-N |
SMILES |
[Ge]#[As] |
SMILES canónico |
[Ge]#[As] |
Otros números CAS |
12271-72-6 |
Sinónimos |
germanium arsenide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



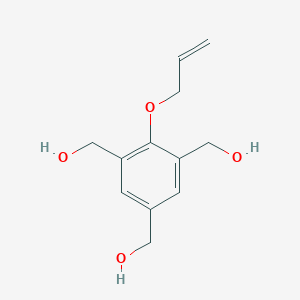
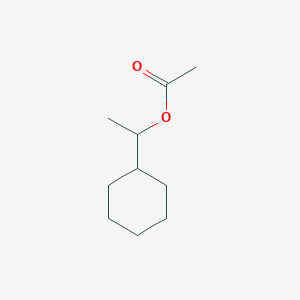
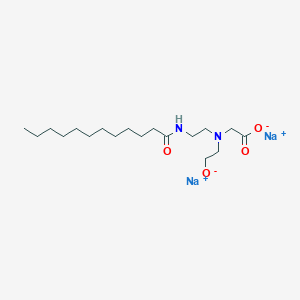
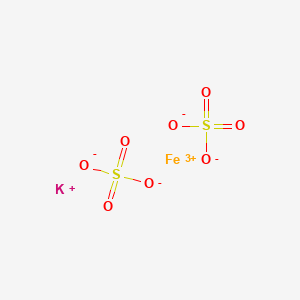
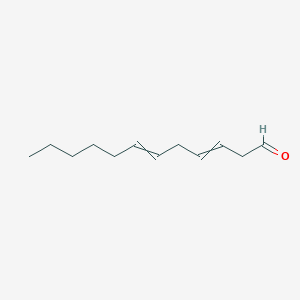


![3-[18-(2-Carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B76358.png)


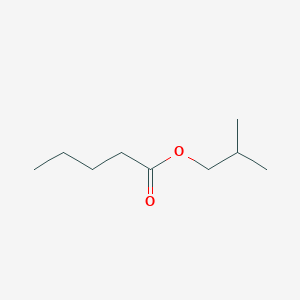
![5-[2-(Diethylamino)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B76364.png)
